molecular formula C24H20ClN3O6 B3907921 (4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B3907921
M. Wt: 481.9 g/mol
InChI Key: DENQPQKTBXTLLZ-XUTLUUPISA-N
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Description

(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the oxazole ring, followed by the introduction of the tert-butyl group. The subsequent steps involve the formation of the pyrrolidine ring and the attachment of the chlorophenyl and nitrophenyl groups. The final step is the formation of the hydroxymethylidene linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the nitro group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
  • (4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O6/c1-24(2,3)17-12-18(26-34-17)27-20(14-5-4-6-16(11-14)28(32)33)19(22(30)23(27)31)21(29)13-7-9-15(25)10-8-13/h4-12,20,29H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENQPQKTBXTLLZ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 2
(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 3
(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 4
(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 5
(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Reactant of Route 6
(4E)-1-(5-tert-butyl-1,2-oxazol-3-yl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

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